2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is studied for its potential as a pharmaceutical agent. It has shown promise in preclinical studies for the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(2-fluorophenyl)piperazine.
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Acylation Reaction: : The piperazine intermediate is then acylated using 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in the compound can undergo reduction to form an amine group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)piperazine: A simpler analogue that lacks the acetamide and nitrophenyl groups.
N-(2-methyl-4-nitrophenyl)-2-oxoacetamide: Another analogue that lacks the piperazine ring.
Uniqueness
The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and nitrophenyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBSISXBXGGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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